molecular formula C4H5N3O2S B13117079 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid

Cat. No.: B13117079
M. Wt: 159.17 g/mol
InChI Key: KRBISRDRRONYDV-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is a chiral amino acid derivative featuring the 1,2,3-thiadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and agrochemical research . This compound is presented as a high-purity building block for the synthesis of novel chemical entities. The 1,2,3-thiadiazole ring is a privileged structure known for its diverse biological activities. While research on this specific molecule is developing, analogs and derivatives containing the 1,2,3-thiadiazole moiety have been investigated for their potential antiviral, antimicrobial, and plant systemic acquired resistance (SAR) inducing properties . The unique electronic properties and hydrogen-bonding capacity of the structure, contributed by both the amino acid and the heterocyclic components, make it a valuable intermediate for constructing more complex molecules. It can be utilized in peptide-mimetic studies, as a ligand in catalysis, or as a core structure in the design of libraries for high-throughput screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

2-amino-2-(thiadiazol-4-yl)acetic acid

InChI

InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9)

InChI Key

KRBISRDRRONYDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyanoacetamide.

    Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.

    Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.

    Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.

    Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.

    Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.

    Hydrolysis: Finally, hydrolysis of the nitrile group yields 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products:

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety present in 2-amino-2-(1,2,3-thiadiazol-4-yl)acetic acid contributes to its antimicrobial properties. Research indicates that compounds containing this structure exhibit potent activity against various pathogens, including bacteria and fungi. For instance:

  • Antibacterial Properties : Studies have shown that derivatives of thiadiazole compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Antifungal Activity : The compound has also demonstrated effectiveness against fungal infections, which is critical given the rising resistance to conventional antifungal agents .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of 2-amino-2-(1,2,3-thiadiazol-4-yl)acetic acid. It has been found to inhibit the proliferation of cancer cells in vitro:

  • Case Study : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound for developing anticancer drugs.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Anticonvulsant Activity

The anticonvulsant effects of derivatives based on the thiadiazole framework have been documented extensively:

  • Research Findings : A series of synthesized thiadiazole derivatives were evaluated for their ability to protect against seizures induced by maximal electroshock and pentylenetetrazole in animal models. Many compounds showed significant protective effects, indicating their potential use in treating epilepsy .

Future Directions and Research Opportunities

Given its promising biological activities, ongoing research is essential to fully explore the therapeutic potential of 2-amino-2-(1,2,3-thiadiazol-4-yl)acetic acid:

  • Structure-Activity Relationship Studies : Understanding how modifications to the chemical structure affect biological activity can lead to more effective drugs.
  • Clinical Trials : Moving from preclinical studies to clinical trials will be crucial for evaluating safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole/Thiazole Moieties

The following table summarizes key structural and functional differences between 2-amino-2-(1,2,3-thiadiazol-4-yl)acetic acid and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Applications/Activities Reference
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid 1,2,3-Thiadiazole Amino group at C2; acetic acid at C4 C₄H₅N₃O₂S Intermediate for bioactive molecules* N/A
2-(2-Aminothiazol-4-yl)acetic acid (ATAA) 1,3-Thiazole Amino group at C2; acetic acid at C4 C₅H₅N₂O₂S Intermediate for cefotiam (antibiotic)
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid 1,3-Thiazole Methyl group at C4; amino and acetic acid at C5 C₆H₈N₂O₂S Not specified (research chemical)
(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid 1,3-Thiazole Methoxyimino and acetic acid groups at C4 C₆H₇N₃O₄S Antibiotic precursor (e.g., cefepime impurity)
5-R-amino-1,3,4-thiadiazole-2-thioles 1,3,4-Thiadiazole Varied R groups (alkyl, carbonyl) Variable Anticonvulsant, anti-cancer candidates

Notes:

  • Bioactivity : Thiazole derivatives (e.g., ATAA) are well-documented as intermediates in β-lactam antibiotics, while 1,3,4-thiadiazoles show promise in targeting glutaminase (anti-cancer) .

Biological Activity

2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is a compound that incorporates a thiadiazole ring, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid features an amino group and a thiadiazole moiety. This unique combination contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid have demonstrated significant anti-proliferative effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9). These compounds interfere with cellular signaling pathways that promote cancer cell proliferation and survival .
CompoundCell LineIC50 (µM)Mechanism of Action
2gMCF-7200Inhibits STAT3 and CDK9
2gHCT-116150Induces apoptosis via mitochondrial pathway

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial properties against a range of pathogens. Research indicates that 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been reported to be in the range of 40 to 50 µg/mL against common bacterial strains such as E. faecalis and P. aeruginosa .
PathogenMIC (µg/mL)
E. faecalis40
P. aeruginosa50
K. pneumoniae45

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are also significant. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with a derivative of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid resulted in a dose-dependent reduction in cell viability. Apoptosis was confirmed through increased caspase activity and morphological changes consistent with programmed cell death .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against multiple bacterial strains. Results showed that certain derivatives exhibited superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for preparing 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves heterocyclization and functionalization steps. Key methods include:
  • Heterocyclization of acylated thiosemicarbazides : Reacting acylated thiosemicarbazides with carbon disulfide to form 1,3,4-thiadiazole cores, followed by alkylation with reagents like chloroacetic acid to introduce the acetic acid moiety .
  • Alkylation of triazol-3-thiones : Heating 5-substituted triazol-3-thiones with chloroacetic acid under reflux to form thioacetic acid derivatives, which are further modified into salts .
  • Condensation reactions : Refluxing substituted benzaldehydes with triazole precursors in ethanol and glacial acetic acid to form Schiff base analogs .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • Thin-layer chromatography (TLC) : To confirm compound homogeneity and purity post-synthesis .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., NH₂, C=O) via characteristic absorption bands .
  • Elemental analysis : Quantitative determination of C, H, N, and S to verify molecular composition .
  • X-ray crystallography : Resolving crystal structures to confirm stereochemistry and bonding patterns, as demonstrated in benzothiazin derivatives .

Q. What biological activities are commonly associated with thiadiazole-containing analogs?

  • Methodological Answer : Thiadiazole derivatives exhibit diverse bioactivities, including:
  • Anticonvulsant activity : Demonstrated in 5-substituted 1,3,4-thiadiazole-2-thiol derivatives via GABA receptor modulation .
  • Antimicrobial properties : Thiazole-prop-2-enoic acid analogs show efficacy against bacterial and fungal strains .
  • Anticancer potential : Derivatives with electron-withdrawing substituents on the thiadiazole ring inhibit tumor cell proliferation .

Advanced Research Questions

Q. How can computational methods optimize the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate quantum chemical calculations and reaction path simulations (e.g., ICReDD’s workflow) to:
  • Predict reaction outcomes and identify energetically favorable pathways.
  • Screen substituent effects on electronic properties and binding affinity.
  • Validate predictions experimentally, creating a feedback loop for iterative optimization .

Q. How can contradictions in reported biological activities of thiadiazole analogs be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay conditions : Standardize parameters (e.g., pH, solvent, cell lines) to ensure reproducibility.
  • Structural modifications : Compare substituent effects using structure-activity relationship (SAR) studies. For example, electron-donating groups may enhance antimicrobial activity, while bulky groups reduce solubility .
  • Orthogonal assays : Validate results using multiple biological models (e.g., in vitro enzyme inhibition and in vivo efficacy studies).

Q. What strategies improve reaction yields and scalability for thiadiazole-acetic acid derivatives?

  • Methodological Answer :
  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate heterocyclization steps .
  • Flow chemistry : Implement continuous-flow reactors to mitigate exothermic side reactions and improve heat transfer .

Q. How does salt formation impact the pharmacological properties of these compounds?

  • Methodological Answer : Salt formation enhances bioavailability and stability:
  • Metal salts (e.g., Zn²⁺, Cu²⁺) : Improve water solubility and thermal stability via chelation .
  • Organic base salts (e.g., piperidine) : Modify lipophilicity to enhance blood-brain barrier penetration for CNS-targeted drugs .
    Table 2 : Salt Synthesis Methods
Salt TypeMethodReference
Metal saltsReaction with metal sulfates in H₂O
Organic saltsAcid-base reaction in ethanol

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